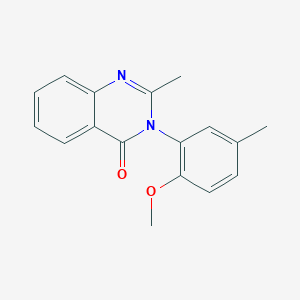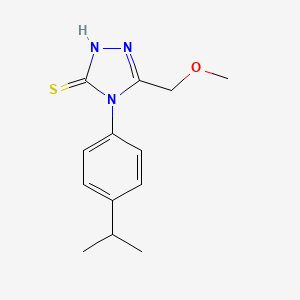![molecular formula C21H22N4O2 B4751413 2-{4-[2-(2-naphthyloxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4751413.png)
2-{4-[2-(2-naphthyloxy)propanoyl]-1-piperazinyl}pyrimidine
Descripción general
Descripción
2-{4-[2-(2-naphthyloxy)propanoyl]-1-piperazinyl}pyrimidine, also known as NAP, is a chemical compound that has been widely studied for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 2-{4-[2-(2-naphthyloxy)propanoyl]-1-piperazinyl}pyrimidine is not fully understood, but it is believed to work through a variety of pathways. In neurology, 2-{4-[2-(2-naphthyloxy)propanoyl]-1-piperazinyl}pyrimidine has been shown to protect neurons by reducing oxidative stress and inflammation. In oncology, 2-{4-[2-(2-naphthyloxy)propanoyl]-1-piperazinyl}pyrimidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious diseases, 2-{4-[2-(2-naphthyloxy)propanoyl]-1-piperazinyl}pyrimidine has been shown to have antimicrobial properties by disrupting bacterial and viral membranes.
Biochemical and Physiological Effects
2-{4-[2-(2-naphthyloxy)propanoyl]-1-piperazinyl}pyrimidine has been shown to have a variety of biochemical and physiological effects. In neurology, 2-{4-[2-(2-naphthyloxy)propanoyl]-1-piperazinyl}pyrimidine has been shown to improve cognitive function and reduce neuronal damage. In oncology, 2-{4-[2-(2-naphthyloxy)propanoyl]-1-piperazinyl}pyrimidine has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In infectious diseases, 2-{4-[2-(2-naphthyloxy)propanoyl]-1-piperazinyl}pyrimidine has been shown to have antimicrobial properties and may be effective against a variety of bacterial and viral pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{4-[2-(2-naphthyloxy)propanoyl]-1-piperazinyl}pyrimidine in lab experiments is its versatility. It has been shown to have potential therapeutic applications in a variety of fields, making it a useful compound for researchers studying different diseases and conditions. However, one limitation of using 2-{4-[2-(2-naphthyloxy)propanoyl]-1-piperazinyl}pyrimidine in lab experiments is its potential toxicity. While it has been shown to be relatively safe in animal studies, more research is needed to determine its safety in humans.
Direcciones Futuras
There are several future directions for research on 2-{4-[2-(2-naphthyloxy)propanoyl]-1-piperazinyl}pyrimidine. In neurology, further studies are needed to determine its potential in the treatment of Alzheimer's disease and other neurodegenerative disorders. In oncology, more research is needed to determine its effectiveness as a chemotherapeutic agent and to identify potential drug targets. In infectious diseases, further studies are needed to determine its potential in the treatment of bacterial and viral infections. Additionally, more research is needed to determine the safety and potential toxicity of 2-{4-[2-(2-naphthyloxy)propanoyl]-1-piperazinyl}pyrimidine in humans.
Aplicaciones Científicas De Investigación
2-{4-[2-(2-naphthyloxy)propanoyl]-1-piperazinyl}pyrimidine has been studied for its potential therapeutic applications in a variety of fields, including neurology, oncology, and infectious diseases. In neurology, 2-{4-[2-(2-naphthyloxy)propanoyl]-1-piperazinyl}pyrimidine has been shown to have neuroprotective effects and may have potential in the treatment of Alzheimer's disease and other neurodegenerative disorders. In oncology, 2-{4-[2-(2-naphthyloxy)propanoyl]-1-piperazinyl}pyrimidine has been studied for its ability to inhibit tumor growth and may have potential as a chemotherapeutic agent. In infectious diseases, 2-{4-[2-(2-naphthyloxy)propanoyl]-1-piperazinyl}pyrimidine has been shown to have antimicrobial properties and may have potential in the treatment of bacterial and viral infections.
Propiedades
IUPAC Name |
2-naphthalen-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-16(27-19-8-7-17-5-2-3-6-18(17)15-19)20(26)24-11-13-25(14-12-24)21-22-9-4-10-23-21/h2-10,15-16H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUAKTRFUOIRTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)OC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-2-yloxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(5-hydroxy-3-pyridinyl)methyl]-2-methylbenzenesulfonic acid](/img/structure/B4751337.png)

![2-{4-[(1-acetyl-3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4751351.png)
![2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B4751359.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4751382.png)

![2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B4751409.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-naphthyloxy)propanamide](/img/structure/B4751418.png)

![4-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4751428.png)
![N-{3-[N-(4-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B4751436.png)
![ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-{[(4-methylphenyl)thio]methyl}-5-pyrimidinecarboxylate](/img/structure/B4751441.png)
![ethyl [3-(acetylamino)phenyl]carbamate](/img/structure/B4751446.png)